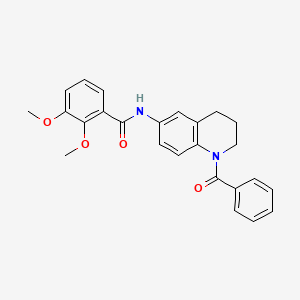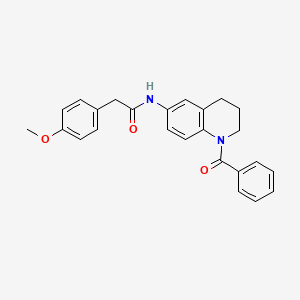
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide (N-(1-benzoyl-THQ-6-yl)-2-(4-methoxy-phenyl)acetamide, or BTHQ) is a synthetic molecule that was initially developed as a potential anti-inflammatory agent. BTHQ is a member of the quinoline family and contains a benzoyl group at its 6-position, as well as a 4-methoxyphenyl group at its 2-position. It has been studied extensively in recent years due its potential to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
科学研究应用
BTHQ has been studied extensively in recent years due to its potential to act as an inhibitor of cyclooxygenase-2 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide), an enzyme that is involved in inflammation and pain. In particular, it has been studied for its potential to act as a non-steroidal anti-inflammatory drug (NSAID) and as an analgesic. In addition, BTHQ has been studied for its potential to act as an antioxidant, as well as for its ability to inhibit the growth of certain types of cancer cells.
作用机制
The mechanism by which BTHQ exerts its anti-inflammatory and analgesic effects is not yet fully understood. However, it is believed that BTHQ binds to the active site of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide, thereby inhibiting the enzyme’s activity. This inhibition of this compound activity is believed to be responsible for the anti-inflammatory and analgesic effects of BTHQ.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTHQ have been studied in both in vitro and in vivo models. In vitro studies have shown that BTHQ is able to inhibit the activity of this compound, as well as other enzymes involved in inflammation and pain, such as 5-lipoxygenase (5-LOX) and phospholipase A2 (PLA2). In vivo studies have shown that BTHQ is able to reduce inflammation and pain in animal models, as well as to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
BTHQ has several advantages for use in laboratory experiments. For example, it is relatively inexpensive to synthesize and is stable under a variety of conditions. In addition, it has been shown to be effective in both in vitro and in vivo models. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
未来方向
Despite its potential as an anti-inflammatory and analgesic agent, there is still much to be learned about BTHQ. Future research should focus on further elucidating its mechanism of action, as well as on developing new methods for its synthesis and formulation. In addition, further studies should be conducted to determine its potential for use in treating a variety of conditions, such as cancer, arthritis, and cardiovascular disease. Finally, further research should be conducted to explore the potential for using BTHQ as an antioxidant, as well as to explore its potential for use in other areas, such as cosmetics and food additives.
合成方法
BTHQ can be synthesized using a variety of methods, including a three-step synthesis process. This process involves the reaction of 4-methoxy-benzaldehyde with diethyl acetylenedicarboxylate in the presence of a base, followed by the addition of 1-benzoyl-1,2,3,4-tetrahydroquinoline to the resulting product. The final step involves the reaction of the resulting mixture with acetic anhydride. The overall yield of the reaction is reported to be around 70%.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-22-12-9-18(10-13-22)16-24(28)26-21-11-14-23-20(17-21)8-5-15-27(23)25(29)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNYHUUUISNXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

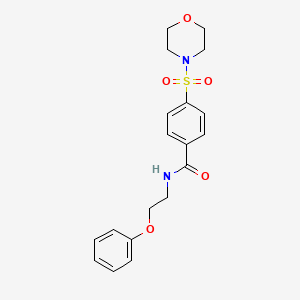
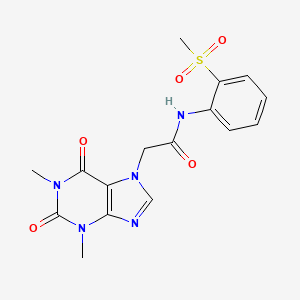
![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6548909.png)

![{[(2-methylphenyl)methyl]carbamoyl}methyl furan-3-carboxylate](/img/structure/B6548914.png)
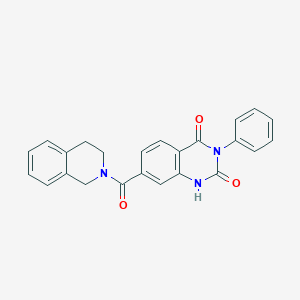
![4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B6548935.png)
![N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6548940.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B6548951.png)
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)
![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)
